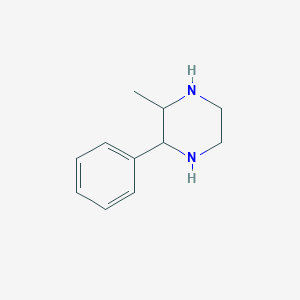
2-Methyl-3-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenylpiperazine is a useful research compound. Its molecular formula is C11H16N2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antidepressant Activity
2-Methyl-3-phenylpiperazine has been studied for its potential antidepressant effects. Its structural similarity to other psychoactive compounds suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation. Research indicates that derivatives of this compound can modulate these pathways, potentially offering new avenues for treating mood disorders .
Anxiolytic Properties
In addition to its antidepressant potential, studies have explored the anxiolytic (anxiety-reducing) effects of this compound. Its interactions with various receptors in the central nervous system may help alleviate anxiety symptoms, making it a candidate for further pharmacological investigation .
Organic Synthesis
Building Block in Synthesis
The compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in the synthesis of various pharmaceuticals, including intermediates for drugs targeting neurological disorders . The ability to modify its structure allows chemists to explore a range of derivatives with enhanced biological activity.
Receptor Binding Studies
Ligand Development
this compound functions as a ligand in receptor binding studies. Understanding how this compound interacts with specific receptors can provide insights into its mechanism of action and help identify potential therapeutic targets . This application is particularly relevant in drug discovery processes where receptor specificity is crucial.
Psychoactive Substance Research
Novel Psychoactive Substances (NPS)
Research has identified this compound as part of a broader class of phenylpiperazine derivatives that are being investigated as novel psychoactive substances. The ongoing study into their effects and safety profiles is essential given the rising concern over designer drugs in the market .
Structure-Function Analysis
Chemical Permeation Enhancer
Recent studies have highlighted the potential of this compound derivatives as chemical permeation enhancers. These compounds can improve the absorption of macromolecular therapeutics across biological barriers, such as the intestinal epithelium, thus enhancing drug delivery systems .
Data Table: Applications Overview
Case Studies and Research Findings
- Antidepressant Efficacy Study : A study demonstrated that derivatives of this compound exhibited significant activity in modulating serotonin receptors, suggesting potential use in treating depression.
- Anxiolytic Effects Investigation : Research focused on the anxiolytic properties revealed that certain modifications to the piperazine structure enhanced binding affinity to GABA receptors, indicating promise for anxiety treatment .
- Permeation Enhancement Study : A study using Caco-2 cell models showed that this compound significantly improved the permeability of therapeutic agents across intestinal barriers, suggesting its utility in drug formulation .
Propiedades
Número CAS |
104096-26-6 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
2-methyl-3-phenylpiperazine |
InChI |
InChI=1S/C11H16N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-13H,7-8H2,1H3 |
Clave InChI |
FGMBXZFXOUIKOT-UHFFFAOYSA-N |
SMILES |
CC1C(NCCN1)C2=CC=CC=C2 |
SMILES canónico |
CC1C(NCCN1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















